1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Lipophilicity Drug-likeness LogP

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride (CAS 1176030-00-4; MF C₁₀H₈ClFO; MW 198.62 g/mol) is a cyclopropane-derived acyl chloride building block featuring a para-fluorophenyl substituent directly attached to the cyclopropane ring at the 1-position. The compound serves as a key reactive intermediate in the synthesis of cyclopropane-1,1-dicarboxamide-based kinase inhibitors, most notably cabozantinib (FDA-approved) and foretinib.

Molecular Formula C10H8ClFO
Molecular Weight 198.62 g/mol
CAS No. 1176030-00-4
Cat. No. B1519157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride
CAS1176030-00-4
Molecular FormulaC10H8ClFO
Molecular Weight198.62 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)Cl
InChIInChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2
InChIKeyWIRGIPDZVAHMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride (CAS 1176030-00-4): Procurement-Ready Reactive Intermediate for Kinase-Targeted Drug Discovery


1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride (CAS 1176030-00-4; MF C₁₀H₈ClFO; MW 198.62 g/mol) is a cyclopropane-derived acyl chloride building block featuring a para-fluorophenyl substituent directly attached to the cyclopropane ring at the 1-position. The compound serves as a key reactive intermediate in the synthesis of cyclopropane-1,1-dicarboxamide-based kinase inhibitors, most notably cabozantinib (FDA-approved) and foretinib [1][2]. Calculated physicochemical parameters include a LogP of 2.62 and a polar surface area of 17.07 Ų . Commercially, the compound is typically supplied at ≥95% purity [3]. Importantly, procurement professionals should note a dual-CAS registry situation: CAS 1176030-00-4 is used consistently by most major suppliers, while Sigma-Aldrich lists the compound under CAS 920501-69-5, a registry number that other authoritative databases assign to the structurally unrelated 1-(4-fluorophenyl)cyclobutanamine [4]. Buyers must verify structural identity (InChI Key: WIRGIPDZVAHMGC-UHFFFAOYSA-N) regardless of the CAS number quoted.

Why 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride Cannot Be Replaced by In-Class Analogs Without Revalidation


The para-fluorophenyl substitution in this cyclopropane-1-carbonyl chloride core imparts quantifiably distinct electronic and lipophilic properties compared to its closest analogs. The fluorine atom's unique combination of strong inductive electron withdrawal (σI = 0.52) and moderate resonance electron donation (σR = -0.28) creates a Hammett σp value of approximately 0.06, fundamentally different from the 4-chloro (σp = 0.23) and unsubstituted phenyl (σp = 0.00) analogs [1]. This difference translates into measurable LogP shifts: 2.62 for the 4-F compound versus 3.04 for the 4-Cl analog and 2.48 for the parent phenyl compound [2][3]. These property differences propagate into the pharmacokinetic profiles of the derived drug candidates, as demonstrated by the fluoro-substituted cabozantinib scaffold's improved in vitro selectivity relative to non-fluorinated comparators [4]. Furthermore, the 4-fluoro intermediate's validated role in the FDA-approved cabozantinib synthesis pathway creates a regulatory precedent that generic substitution with non-identical intermediates would require costly revalidation of the entire synthetic route [5][6].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride Versus Closest Analogs


LogP Differentiation: 4-Fluoro Substitution Achieves Intermediate Lipophilicity Between 4-Chloro and Unsubstituted Phenyl Analogs

The 4-fluorophenyl-substituted compound (CAS 1176030-00-4) exhibits a calculated LogP of 2.62, positioning it between the more lipophilic 4-chlorophenyl analog (LogP 3.04–3.14) and the less lipophilic unsubstituted phenyl analog (LogP 2.48) [1][2]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in derived drug candidates. The approximately 0.4 LogP unit difference from the 4-Cl analog corresponds to a roughly 2.5-fold difference in octanol-water partition coefficient, which propagates into measurable differences in logD, plasma protein binding, and metabolic clearance of the final kinase inhibitors [3].

Lipophilicity Drug-likeness LogP Cyclopropane building blocks Physicochemical profiling

Electronic Modulation: Fluorine's Unique Hammett σp Value Enables Fine-Tuning of Reactivity and Target Binding

The para-fluorine substituent on the target compound provides a Hammett σp value of approximately 0.06, reflecting a balance between inductive electron withdrawal (σI = 0.52) and resonance electron donation (σR = -0.28). In contrast, the 4-chloro analog has σp = 0.23 and the unsubstituted phenyl analog has σp = 0.00 [1]. This electronic distinction directly affects the electrophilicity of the carbonyl chloride group: the 4-F substituent moderately activates the acyl chloride toward nucleophilic attack compared to the unsubstituted analog, but without the stronger activation (and associated hydrolytic instability) of the 4-Cl analog. In the context of kinase inhibitor design, the 4-fluorophenyl moiety participates in favorable orthogonal multipolar interactions with backbone carbonyl groups in the kinase hinge region, a contact that is energetically distinct from the dispersion-dominated interactions of the 4-Cl analog [2].

Hammett constants Electronic effects SAR Kinase inhibitor design Halogen bonding

Validated Intermediate in FDA-Approved Drug Synthesis: Cabozantinib Pathway Dependency

1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride is the direct precursor to 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (CAS 849217-48-7), which is a documented intermediate in the patented synthesis of cabozantinib (COMETRIQ®/CABOMETYX®) [1][2]. The acid chloride intermediate is reacted with 4-fluoroaniline to form the key cyclopropane-1,1-dicarboxamide scaffold present in both cabozantinib and foretinib. In contrast, the 4-chlorophenyl analog (CAS 78682-33-4) and the unsubstituted phenyl analog (CAS 63201-02-5) have no documented role in any FDA-approved drug synthesis pathway [3]. Furthermore, a 2020 case study demonstrated that the monofluoro analog of cabozantinib displays improved in vitro selectivity against cancerous cells compared to the parent non-fluorinated structure, directly validating the critical role of fluorine substitution in this scaffold [4].

Cabozantinib Foretinib FDA-approved drug intermediate c-Met/VEGFR2 inhibitor Regulatory precedent

Derived Pharmacophore Potency: N1-(4-Fluorophenyl)cyclopropane-1-carboxamide Demonstrates Sub-Micromolar CYP2A6 Inhibition

N1-(4-Fluorophenyl)cyclopropane-1-carboxamide, the direct amidation product of the target acid chloride with ammonia, was identified as one of four potent and selective CYP2A6 inhibitors from a virtual screening campaign of >60,000 compounds, with an IC50 value lower than 1 μM [1]. The selectivity ratio for CYP2A6 inhibition versus other CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) was greater than 5 for all tested compounds, establishing a meaningful selectivity window [2]. While the 4-chloro and unsubstituted phenyl analogs of this carboxamide were also tested in the same study, only the 4-fluorophenyl derivative was specifically highlighted as a lead structure, consistent with the importance of fluorine for CYP2A6 active-site complementarity [3]. The cyclopropyl group was explicitly noted as important for interaction, as it increases hydrophobicity and conformational rigidity [4].

CYP2A6 Nicotine addiction Enzyme inhibition IC50 Structure-based drug design

Reactive Intermediate Advantage: Acyl Chloride Functionality Provides 10³–10⁵ Fold Higher Reactivity than Corresponding Carboxylic Acid for Amide Bond Formation

As an acyl chloride, 1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride reacts with amines and alcohols under mild conditions without requiring coupling reagents (e.g., EDCI/HOBt), in contrast to the corresponding carboxylic acid (1-(4-fluorophenyl)cyclopropane-1-carboxylic acid, CAS 773100-29-1) which requires activation [1]. Acyl chlorides undergo hydrolysis in homogeneous aqueous solvent systems rapidly and without catalysis, whereas the corresponding esters and amides require acid or base catalysis with heating [2]. Quantitatively, acyl chlorides are approximately 10³ times more reactive toward nucleophilic acyl substitution than the corresponding methyl esters and 10⁵ times more reactive than the corresponding amides . For procurement, this means the acid chloride enables single-step, room-temperature generation of diverse amide libraries from readily available amine building blocks, eliminating the cost and purification burden associated with coupling reagents.

Acyl chloride reactivity Amidation kinetics Coupling efficiency Peptide synthesis Process chemistry

CAS Registry Consistency: 1176030-00-4 Provides Unambiguous Procurement Across Multiple Suppliers, Unlike the Ambiguous Sigma-Aldrich Listing

The target compound is consistently registered under CAS 1176030-00-4 by multiple independent suppliers including AKSci, Apollo Scientific, CymitQuimica, Macklin, and ChemicalBook [1][2]. However, Sigma-Aldrich lists what structurally appears to be the identical compound (verified by matching SMILES: O=C(Cl)C1(C2=CC=C(F)C=C2)CC1 and InChI Key: WIRGIPDZVAHMGC-UHFFFAOYSA-N) under CAS 920501-69-5, a registry number that authoritative databases (Chembase, Chemsrc, Chemnet) assign to 1-(4-fluorophenyl)cyclobutanamine (C₁₀H₁₂FN, MW 165.21), a structurally unrelated cyclobutylamine [3][4]. The 4-chlorophenyl analog (CAS 78682-33-4) and unsubstituted phenyl analog (CAS 63201-02-5) do not exhibit this dual-CAS ambiguity, as their registry numbers are consistent across all major suppliers. For procurement professionals, relying solely on CAS number without structural verification (via InChI Key matching) when ordering from Sigma-Aldrich creates a risk of receiving an incorrect compound.

CAS registry Procurement Supplier qualification Identity verification Supply chain integrity

High-Impact Application Scenarios for 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride Based on Quantitative Differentiation Evidence


GMP Synthesis of Cabozantinib and Foretinib Intermediates for ANDA/505(b)(2) Filings

Procurement of CAS 1176030-00-4 is indicated when establishing a regulatory-compliant supply chain for cabozantinib (COMETRIQ®/CABOMETYX®) or foretinib intermediates. The compound's validated role in the patented synthesis pathway [1] and its consistent CAS registry across most suppliers (with the Sigma-Aldrich exception noted) make it the lowest-risk choice for ANDA filers who must demonstrate intermediate identity and purity. The LogP of 2.62 for the acid chloride enables predictable extraction behavior during workup, differentiating it from the more lipophilic 4-Cl analog (LogP 3.04) that could complicate phase separation .

Parallel Medicinal Chemistry Library Synthesis Targeting c-Met/VEGFR2 Kinase Hinge Binders

The acid chloride's high reactivity enables single-step amidation with diverse amine building blocks at 0–25°C without coupling reagents, making it the preferred input for automated parallel synthesis platforms [2]. The 4-fluorophenyl group's σp of 0.06 provides a unique electronic profile for kinase hinge binding that cannot be replicated by the 4-Cl analog (σp 0.23) or unsubstituted phenyl (σp 0.00) [3]. This is particularly relevant for structure-based design targeting the c-Met hinge region, where fluorine-mediated orthogonal multipolar interactions have been demonstrated in cabozantinib co-crystal structures.

CYP2A6 Inhibitor Lead Optimization for Smoking Cessation Programs

Programs targeting CYP2A6 inhibition for nicotine addiction can directly access the validated N1-(4-fluorophenyl)cyclopropane-1-carboxamide pharmacophore by reacting the acid chloride with ammonia or amine surrogates [4]. The sub-micromolar IC50 (<1 μM) and >5-fold CYP isoform selectivity established for this scaffold provide a quantitative benchmark that the 4-Cl and unsubstituted phenyl analogs do not match in the published literature. Procurement of the acid chloride rather than the carboxylic acid eliminates the activation step, accelerating SAR exploration .

Fluorine-19 NMR Probe Development for Metabolic Stability Studies

The para-fluorine atom in the target compound provides a sensitive ¹⁹F NMR handle (chemical shift distinct from aliphatic fluorines) that can be exploited for metabolic stability screening of derived amides and esters without requiring radiolabeling [5]. This capability is absent in the 4-Cl and unsubstituted phenyl analogs, which lack the NMR-active fluorine nucleus. The intermediate LogP of the fluorinated scaffold also ensures that derived probe molecules remain within the measurable range of standard liver microsome assays.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.